molecular formula C12H9NO B1200821 3-Aminodibenzofuran CAS No. 4106-66-5

3-Aminodibenzofuran

Cat. No. B1200821
CAS RN: 4106-66-5
M. Wt: 183.21 g/mol
InChI Key: GHQCIALFYKYZGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzofuran derivatives, including 3-Aminodibenzofuran analogs, often involves sequential C-H functionalization reactions. For example, enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved using rhodium-catalyzed enantioselective intermolecular C-H insertion followed by palladium-catalyzed C-H activation/C-O cyclization, allowing for further diversification of the dibenzofuran structure through subsequent palladium-catalyzed intermolecular Heck-type sp(2) C-H functionalization (Wang et al., 2013). Additionally, facile synthesis methods for 3-aminofuran derivatives from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate highlight the versatility of synthetic routes available for furan and benzofuran derivatives (Ma et al., 2005).

Molecular Structure Analysis

The molecular structure of novel dibenzofuran derivatives has been elucidated using X-ray diffraction techniques, demonstrating their complex geometries and confirming their synthesized structures. Investigations into the molecular structure of novel phthalide derivatives, for instance, have provided insights into their crystallization patterns and geometrical parameters, which are essential for understanding the compound's reactivity and physical properties (Yılmaz et al., 2020).

Chemical Reactions and Properties

3-Aminodibenzofuran and its derivatives undergo various chemical reactions, demonstrating a range of chemical properties. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones showcases the potential for regioselective bromocyclization, further illustrating the reactivity of the benzofuran ring system (Zheng et al., 2019). Additionally, the catalytic enantioselective functionalization of 3-aminobenzofurans at the C2-position using N-heterocyclic carbenes highlights the stereochemical manipulation possible with these compounds (Barik et al., 2020).

Scientific Research Applications

  • Mutagenicity : 3-Aminodibenzofuran exhibited strong mutagenicity, observed under metabolic activation. Its mutagenic potency was found to be significantly stronger than that of benzo[a]pyrene, a well-known carcinogen, in tests using Salmonella typhimurium TA98 and TA100 (Uno et al., 1991).

  • Synthesis of Chlorine-37 Labeled Compounds : 3-Aminodibenzofuran was used in the synthesis of 2,3,4-Trichlorodibenzofuran, a process that involved converting 3-aminodibenzofuran to 3-amino-2,4-dichlorodibenzofuran. This method was particularly used for the regiospecific synthesis of 2,3(37Cl),4-trichlorodibenzofuran, highlighting the compound's utility in creating specific labeled molecules for research (Chang & Deinzer, 1990).

  • Breast Cancer Treatment : A study synthesized new ellipticine analogs using 3-aminodibenzofuran as a starting material. One of the synthesized compounds, referred to as DPA-HBFQ-1, was found to inhibit cell growth and induce apoptosis in breast cancer cells, suggesting potential therapeutic applications in cancer treatment (Rizza et al., 2016).

  • Antibacterial Activity : Research into second-generation aminobenzimidazole ureas for antibacterial activity revealed that introducing metabolic soft spots in the molecule, which included 3-aminodibenzofuran, could lead to potent antibacterial agents with reduced potential for reactive metabolite formation (Grillot et al., 2014).

  • Bladder Carcinogens : The effect of 3-aminodibenzofuran on DNA, RNA, and protein synthesis in the mouse bladder was studied, providing insights into the compound's role as a potential bladder carcinogen (Lawson et al., 1970).

Safety And Hazards

The safety data sheet for 3-Aminodibenzofuran indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Future Directions

While specific future directions for 3-Aminodibenzofuran are not detailed in the search results, benzofuran compounds in general are attracting attention due to their biological activities and potential applications in many aspects .

properties

IUPAC Name

dibenzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQCIALFYKYZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020411
Record name 3-Dibenzofuranamine
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Aminodibenzofuran

CAS RN

4106-66-5
Record name 3-Dibenzofuranamine
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Record name 3-Aminodibenzofuran
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Record name 3-Aminodibenzofuran
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Record name 3-Dibenzofuranamine
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Record name 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine
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Record name 3-DIBENZOFURANAMINE
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Synthesis routes and methods I

Procedure details

3-nitrodibenzofuran (6.2 g, 29.08 mmol) was dissolved in 360 mL ethyl acetate and was degassed 5 minutes by passing nitrogen gas through the solution. 500 mg of Pd/C was added to the solution and the content was hydrogenated at 60 psi pressure. Reaction was let go until pressure in hydrogenation apparatus stabilizes at 60 psi for 15 minutes. Reaction content was then filtered through a small celite pad and off white color product was obtained. (5.3 g, 28.9 mmol)
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Combine 3-nitrodibenzofuran (22.0 g, 0.1 mol) and Raney nickel (2.75 g), and ethanol (365 ml) and hydrogenate at room temperature and 40 psi (276 kPa). After 18 hours, filter and concentrate the filtrate to residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
catalyst
Reaction Step Two
Quantity
365 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
U Yuriko, M Hidetsuru, U Takashi, Y Akio, M Masatoshi - Toxicology letters, 1991 - Elsevier
… of 3-aminodibenzofuran is related to its metabolism. The mutagenic potency of 3-aminodibenzofuran was … On the other hand, killing with 3-aminodibenzofuran occurred more often in the …
Number of citations: 8 www.sciencedirect.com
A Reiss, S Florea, T Caproiu… - Turkish Journal of …, 2009 - journals.tubitak.gov.tr
… a Schiff base derived from 3-aminodibenzofuran and different aldehydes (salicylaldehyde … derived from the condensation of 3-aminodibenzofuran with 2-furancarboxaldehyde and its Co…
Number of citations: 49 journals.tubitak.gov.tr
Y Wang, K Li, Y Zou, M Zhou, J Li, C Wu, R Tan, Y Liao… - Toxicology Letters, 2022 - Elsevier
3-Aminodibenzofuran (3-ADBF) is a potent bladder carcinogen. This study aimed to identify reactive metabolites and the metabolic pathways of 3-ADBF. The in vitro and in vivo studies …
Number of citations: 1 www.sciencedirect.com
H Gilman, S Avakian - Journal of the American Chemical Society, 1945 - ACS Publications
… The products isolated were 4-aminodibeuzofurun, 3-aminodibenzofuran, a diaminodibcnzofuran and 3-amiuo-6-iododibenzofuran. The structure of the 3-amino-6-iodo compound was …
Number of citations: 57 pubs.acs.org
A Kriza, A Reiss, S Florea, T Caproiu - JOURNAL-INDIAN CHEMICAL …, 2000 - hero.epa.gov
3-Aminodibenzofuran reacts with salicylaldehyde in the presence of a metal ion giving crystalline complexes of the type [ML (OAc). H2O], where M= Co11, Ni11, Cu11, Zn11 and Cd11 …
Number of citations: 59 hero.epa.gov
EV Brown, RL Coleman - Journal of Medicinal Chemistry, 1973 - ACS Publications
… The 3-aminodibenzofuran was prepared according to Cullinane.11 …
Number of citations: 6 pubs.acs.org
H Gilman, S Avakian - Journal of the American Chemical Society, 1946 - ACS Publications
… The structure of2-methoxy-3-aminodibenzofuran (prepared by way of the nitration of 2-methoxydibenzofuran), and of l-amino-3,4-dimethoxydibenzofuran (prepared by way of the …
Number of citations: 18 pubs.acs.org
F Berndt, I Ioffe, AA Granovsky, R Mahrwald… - … of Photochemistry and …, 2012 - Elsevier
… Regioselective nitration [37], [38], [39] with nitric acid in trifluoroacetic acid and subsequent nickel-mediated [40] reduction gave 3-aminodibenzofuran 4 which was further converted to …
Number of citations: 10 www.sciencedirect.com
JL Radomski, E Brill, EM Glass - Journal of the National Cancer …, 1967 - academic.oup.com
… , 2-methoxy-3-aminodibenzofuran induced malignant or benign … 2-Methoxy-3aminodibenzoFuran also induced mammary … teristics of 2-methoxy-3-aminodibenzofuran are given.-J Nat …
Number of citations: 13 academic.oup.com
RG JOHNSON, HB Willis, GA MARTIN Jr… - The Journal of …, 1956 - ACS Publications
… The earlier syntheses6·22 involved the direct alkylation of 3-aminodibenzofuran. We are … effected between diethyl bromoethylmalonate and 2 equivalents of 2-nitro3-aminodibenzofuran; …
Number of citations: 11 pubs.acs.org

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